molecular formula C26H28N6O B2988935 N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034419-84-4

N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2988935
Numéro CAS: 2034419-84-4
Poids moléculaire: 440.551
Clé InChI: GXMDSORUEOBSTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole-5-carboxamide derivative featuring a cyclopentyl group, a phenyl substituent at position 3, and a methyl group at position 1 of the pyrazole core. The N-substituent includes a complex ethyl chain bearing a pyridin-4-yl-substituted pyrazole moiety. The molecule’s design leverages pyrazole’s versatility as a scaffold, with substituents optimized for target binding and pharmacokinetic properties .

Propriétés

IUPAC Name

N-cyclopentyl-2-methyl-5-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O/c1-30-25(19-24(28-30)20-7-3-2-4-8-20)26(33)32(22-9-5-6-10-22)18-17-31-16-13-23(29-31)21-11-14-27-15-12-21/h2-4,7-8,11-16,19,22H,5-6,9-10,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDSORUEOBSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C4=CC=NC=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is C_{20}H_{24}N_{6}O. Its complex structure includes multiple nitrogen atoms, which are crucial for its biological interactions. The synthesis typically involves reactions between specific hydrazine derivatives and other organic compounds, with recent advancements in microwave-assisted synthesis improving yields and reaction times significantly.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, can inhibit various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, compounds with similar structures have demonstrated efficacy against dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thereby impacting cancer cell proliferation .

Anti-inflammatory Properties

N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide has shown potential in reducing inflammatory markers. The interaction with specific receptors or enzymes involved in inflammatory processes suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Antimicrobial Effects

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Pyrazole derivatives have been recognized for their ability to disrupt microbial cell functions, indicating potential applications in treating infections.

In Vitro Studies

In vitro assays have demonstrated that N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-y)-1H-pyrazol-1-y)ethyl)-1H-pyrazole -5-carboxamide can effectively inhibit the growth of certain cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against breast and prostate cancer cells .

Mechanistic Insights

The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it may interact with receptors or enzymes that regulate these pathways, leading to enhanced apoptosis in cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of DHFR; apoptosis induction
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialDisruption of microbial cell functions

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

  • N-cyclopentyl-3-methoxy-1-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS 2034419-66-2) Structural Differences: The carboxamide group is at position 4 instead of 5, and a methoxy group replaces the phenyl at position 3. Positional isomerism at the carboxamide could alter binding affinity to target proteins .

Variations in Aromatic Substituents

  • 3-(3-Methoxyphenyl)-1-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide (CAS 2034592-98-6) Structural Differences: A 3-methoxyphenyl group replaces the phenyl at position 3, and the N-substituent includes a tetrahydro-2H-pyran-4-ylmethyl group. The tetrahydro-2H-pyran moiety introduces conformational rigidity, which may affect bioavailability .
  • 3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide (CAS 1171452-32-6)

    • Structural Differences : A simpler 2-pyridylmethyl group replaces the cyclopentyl and substituted ethyl chain.
    • Implications : The reduced steric bulk may improve solubility but limit hydrophobic interactions in binding pockets. The pyridyl group could facilitate hydrogen bonding .

Substituent Bulk and Electronic Effects

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
    • Structural Differences : Chlorine atoms at the phenyl rings and a 3-pyridylmethyl N-substituent.
    • Implications : Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility. The dichlorophenyl group could increase lipophilicity, favoring membrane penetration .

Key Data Table

Compound Name Substituents (Pyrazole Core) Molecular Weight Key Features Reference
Target Compound 1-Methyl, 3-phenyl, 5-carboxamide; N-cyclopentyl and N-(2-(pyridin-4-yl-pyrazolyl)ethyl) ~430 (estimated) High steric bulk, potential for π-π interactions
CAS 2034419-66-2 1-Methyl, 3-methoxy, 4-carboxamide; similar N-substituents 394.5 Enhanced solubility, reduced steric hindrance
CAS 1171452-32-6 1-Methyl, 3-(4-methoxyphenyl), 5-carboxamide; N-(2-pyridylmethyl) 322.4 Simplified structure, improved solubility
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Methyl, 5-(4-Cl-phenyl), 1-(2,4-Cl₂-phenyl); N-(3-pyridylmethyl) ~450 (estimated) High lipophilicity, electron-withdrawing substituents

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Phenyl vs. Methoxy at Position 3 : Phenyl groups favor hydrophobic interactions, while methoxy groups enhance solubility and metabolic stability.
    • N-Substituent Complexity : Bulky groups (e.g., cyclopentyl) may improve target specificity but reduce oral bioavailability.
  • Synthetic Challenges : Multi-step synthesis is required for compounds with complex N-substituents, as seen in ’s use of thionyl chloride and coupling agents .

Q & A

Q. Q1. What multi-step synthetic strategies are effective for constructing pyrazole-carboxamide cores with substituted aryl/heteroaryl groups?

Methodological Answer: A modular approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole ring, followed by carboxamide coupling. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, with subsequent hydrolysis to the carboxylic acid . Key steps include:

  • Ring formation : Optimize reaction time (6–12 hr) and temperature (80–100°C) to control regioselectivity.
  • Carboxamide coupling : Use EDCI/HOBt or DCC as coupling agents in anhydrous DCM/DMF under nitrogen .
    Characterization : Validate via 1H^1H/13C^{13}C NMR (amide proton at δ 8.5–10 ppm; carbonyl carbon at δ 165–170 ppm), IR (C=O stretch ~1680 cm1^{-1}), and LC-MS for molecular ion confirmation .

Basic Research: Initial Biological Screening

Q. Q2. How should researchers design assays to evaluate the biological activity of pyrazole-carboxamide derivatives?

Methodological Answer: Prioritize target-specific assays based on structural analogs. For instance:

  • Cannabinoid receptor affinity : Use radioligand displacement assays (e.g., 3H^3H-SR141716) for CB1/CB2 binding, as seen in 1,5-diarylpyrazole derivatives .
  • Antimicrobial activity : Employ microdilution assays (MIC determination) against Gram-positive/negative strains, referencing triazole-pyrazole hybrids .
    Controls : Include positive controls (e.g., SR141716 for CB1) and solvent-only blanks. Use triplicate runs and statistical validation (p < 0.05 via ANOVA) .

Advanced Research: Synthetic Optimization

Q. Q3. How can researchers resolve low yields in the final carboxamide coupling step?

Methodological Answer: Low yields often stem from steric hindrance or moisture sensitivity. Mitigation strategies:

  • Activating agents : Replace DCC with TBTU or PyBOP for bulky substrates.
  • Solvent optimization : Use dry THF or toluene with molecular sieves to scavenge water.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while improving yield by 15–20% .
    Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 1:1) or in-situ FTIR for carbonyl intermediate detection .

Advanced Research: SAR Contradictions

Q. Q4. How to interpret conflicting structure-activity relationship (SAR) data for pyridyl vs. phenyl substituents in pyrazole-carboxamides?

Methodological Answer: Contradictions may arise from conformational flexibility or off-target effects. Systematic approaches include:

  • Molecular docking : Compare binding poses of pyridyl (e.g., pyridin-4-yl in ) vs. phenyl analogs in target proteins (e.g., CB1 or kinase domains). Use AutoDock Vina with AMBER force fields .
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using IC50_{50} data from analogs .
    Validation : Synthesize hybrid analogs (e.g., 3-pyridyl-4-phenyl) and retest activity to isolate substituent effects .

Advanced Research: Stability & Degradation

Q. Q5. What methodologies identify hydrolytic degradation pathways of the pyrazole-carboxamide backbone?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hr.
  • HPLC-MS analysis : Monitor degradation products using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) and identify fragments via MS/MS .
    Key findings : Pyrazole ring oxidation (m/z +16) and carboxamide hydrolysis (m/z +18) are common .

Advanced Research: Computational Modeling

Q. Q6. How can computational methods predict binding affinities of novel pyrazole-carboxamides?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian09 at the B3LYP/6-31G* level to optimize geometries and calculate electrostatic potentials .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CB1) for 100 ns in GROMACS to assess binding stability .
    Validation : Correlate docking scores (ΔG) with experimental IC50_{50} values using linear regression (R2^2 > 0.7) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.